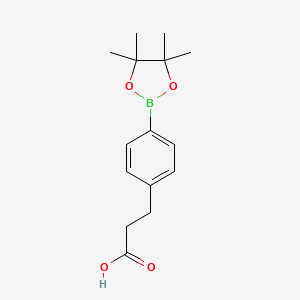

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

Descripción general

Descripción

The compound “3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid” is a chemical substance. It is also known as "(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene" . It is typically a colorless to yellow liquid or semi-solid or solid .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.07 and a density of 0.99±0.1 g/cm3 (Predicted). It has a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a flash point of 225°F. Its vapor pressure is 0.00586mmHg at 25°C, and it has a refractive index of 1.49 .Aplicaciones Científicas De Investigación

Drug Development: Autotaxin Inhibitors

This compound serves as an intermediate in the synthesis of autotaxin inhibitors . Autotaxin is an enzyme implicated in cancer progression and metastasis, making inhibitors against it valuable for cancer therapy research.

Material Science: ROS-Sensitive Materials

Researchers utilize this compound to create materials sensitive to Reactive Oxygen Species (ROS) and capable of eliminating hydrogen peroxide (H2O2). This is achieved by interlinking phenylboronic acid pinacol esters onto β-cyclodextrin, which has potential applications in developing smart drug delivery systems .

Oncology: FLT3 Kinase Inhibitors

The compound is used to prepare 5-aryl-2-aminopyridine derivatives that act as FLT3 kinase inhibitors . FLT3 is a common target in acute myeloid leukemia (AML), and inhibitors can be crucial for targeted therapies.

Organic Synthesis: Suzuki-Miyaura Coupling

In organic chemistry, this compound is employed in Suzuki-Miyaura coupling reactions. This cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, essential for constructing complex organic molecules .

Polymer Chemistry: Copolymer Synthesis

It is used in the synthesis of novel copolymers with benzothiadiazole and electron-rich arene units. These copolymers have applications in optoelectronic devices due to their unique optical and electrochemical properties .

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds like this one are considered for BNCT, a cancer treatment method that uses boron carriers to deliver lethal doses of radiation selectively to tumor cells .

Borylation Reactions

The compound is utilized for borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate. This reaction is significant in the field of synthetic chemistry for the functionalization of organic molecules .

Hydroboration Reactions

It is also used in hydroboration reactions of alkyl or aryl alkynes and alkenes. These reactions are important for introducing boron into organic molecules, which can then be further transformed into various functional groups .

Propiedades

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPXTVKFNUWYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674582 | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid | |

CAS RN |

797755-11-4 | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride](/img/structure/B1487455.png)

![2-Chloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1487459.png)

![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1487460.png)

![Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1487467.png)

![Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate](/img/structure/B1487475.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1487477.png)